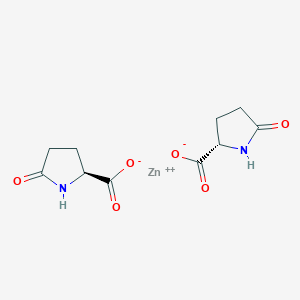

Bis(5-oxo-L-prolinato-N1,O2)zinc

Beschreibung

Significance of Zinc in Biological Systems and Cellular Processes

Zinc is an indispensable trace element, second only to iron in its concentration within the human body, with approximately 2-4 grams distributed throughout various tissues. wikipedia.org Its ubiquity is a testament to its critical involvement in a vast array of physiological functions. numberanalytics.comnih.gov Zinc is essential for the normal growth and development of all higher plants and animals. researchgate.net

The significance of zinc is fundamentally linked to its role as a structural or catalytic component in a vast number of proteins. nih.gov It is a required cofactor for the function of over 300 enzymes and is estimated to be bound by approximately 10% of all human proteins (around 3000). wikipedia.orgnih.gov These zinc-dependent enzymes are distributed across all six enzyme classes—oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases—highlighting zinc's central role in metabolism. wikipedia.org In these proteins, zinc ions are typically coordinated to the amino acid side chains of aspartic acid, glutamic acid, cysteine, and histidine. wikipedia.org

Beyond its enzymatic functions, zinc plays a crucial role in:

Gene Expression and DNA Metabolism: Zinc is vital for the structural integrity of a multitude of proteins, including about 1000 transcription factors that regulate gene expression. wikipedia.org "Zinc finger" motifs are well-known DNA-binding domains that rely on zinc for their structure, allowing them to read DNA sequences. wikipedia.org The element is also essential for DNA replication and repair processes. nih.gov

Cellular Signaling: Recognized as a cellular signaling molecule, or "zinc signal," it can activate various signaling pathways. wikipedia.orgbohrium.com This regulatory function impacts numerous protein targets, including enzymes, ion channels, and transcription factors. nih.govbohrium.com In the brain, zinc is stored in synaptic vesicles and plays a key role in modulating neuronal excitability, synaptic plasticity, and learning. wikipedia.org

Immune Function: The body's immune system depends on zinc to function correctly. medlineplus.gov It is crucial for the development and function of immune cells, such as T cells and natural killer cells, and for regulating the production of cytokines. numberanalytics.comyoutube.com

Cell Growth and Division: Zinc's involvement in the synthesis of proteins and DNA makes it fundamental for cell division, cell growth, and tissue regeneration. researchgate.netmedlineplus.gov It also regulates apoptosis, the process of programmed cell death. wikipedia.org

The body's zinc levels are tightly regulated through a process called homeostasis, which is primarily controlled by the intestine and a network of specific transporter proteins. wikipedia.orgresearchgate.net

Overview of Organic Zinc Complexes in Contemporary Research

The biological importance of zinc has spurred significant research into zinc compounds, particularly organic zinc complexes. These complexes consist of a central zinc(II) ion coordinated with one or more organic ligands. A primary driver for this research is the understanding that the chemical form of zinc can significantly influence its bioavailability and physiological effects. plos.org Organic ligands can modify the physicochemical properties of the zinc ion, potentially enhancing its absorption and transport. nih.govmdpi.com

Contemporary research on organic zinc complexes is diverse and spans multiple scientific disciplines:

Therapeutic Applications: There is considerable interest in developing zinc complexes as therapeutic agents. For instance, due to zinc's role in insulin (B600854) storage and its insulin-mimetic properties, numerous organic zinc complexes have been synthesized and investigated as potential anti-diabetic agents. nih.gov Other studies focus on the antimicrobial and anti-inflammatory properties of specific zinc complexes. researchgate.net

Structural and Chemical Studies: A significant portion of academic research involves the synthesis and characterization of novel organic zinc complexes. chempedia.infomdpi.com Researchers use techniques like single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy to determine the precise three-dimensional structure and chemical properties of these compounds. mdpi.comacs.org Understanding the coordination environment of the zinc ion—the geometry and type of atoms it binds to—is crucial for predicting its stability and reactivity.

Bioavailability Studies: Comparative studies are often conducted to assess how different organic ligands affect the absorption and metabolism of zinc. plos.orgnih.gov Research has shown that complexing zinc with organic ligands like picolinic acid or gluconate can improve its absorption compared to inorganic forms like zinc sulfate (B86663). plos.orgnih.gov In vitro models are frequently used to predict the potential bioaccessibility of zinc from various supplements. mdpi.com

Materials Science: The interaction between organic molecules and zinc is also being explored in materials science. For example, organic additives are being investigated for their ability to interact with and protect zinc electrodes in batteries. acs.org

The ligands used in this research are varied, ranging from naturally occurring amino acids, peptides, and polyphenols to synthetically designed molecules. nih.govchempedia.info

Rationale for Investigating Zinc;(2S)-5-oxopyrrolidine-2-carboxylate in Academic Research

Zinc;(2S)-5-oxopyrrolidine-2-carboxylate, also known as Zinc L-Pidolate or Zinc PCA, is an organic complex formed between a zinc ion (Zn²⁺) and two molecules of L-pyroglutamic acid (also known as L-pidolic acid). nih.govwikipedia.org The specific interest in this compound within academic research stems from a combination of its structural features, the biological relevance of its components, and its potential for enhanced bioavailability.

The primary rationales for its investigation include:

Chelation and Bioavailability: L-pyroglutamic acid acts as a chelating agent, binding to the zinc ion through its carboxylate and amide groups. This chelation can improve the solubility and stability of the zinc ion. The study of such organic chelates is driven by the hypothesis that they can offer superior bioavailability compared to inorganic zinc salts. nih.govmdpi.com The organic ligand may facilitate the transport of zinc across biological membranes.

Solid-State Characterization: The compound provides an excellent model for fundamental studies in coordination chemistry and materials science. Academic research has focused on its solid-state characterization, including determining its crystal structure. For example, studies have detailed how the hydrated form of Zinc L-pidolate dehydrates to an amorphous state and then recrystallizes into a distinct anhydrous phase with a three-dimensional polymerized network structure. acs.org Such research provides deep insights into the physicochemical properties and stability of the complex.

Biological Role of the Ligand: The ligand itself, L-pyroglutamic acid, is a natural amino acid derivative found in living organisms. wikipedia.org It is involved in metabolic pathways, including the glutamate (B1630785) cycle. wikipedia.org Research into the zinc complex therefore also considers the potential synergistic or combined biological effects of both the zinc ion and the pidolate ligand.

Comparative Analysis: Investigating specific, well-defined complexes like zinc;(2S)-5-oxopyrrolidine-2-carboxylate allows for rigorous comparative studies. By comparing its properties and biological absorption to other organic zinc salts (e.g., zinc gluconate, zinc citrate) and inorganic forms (e.g., zinc sulfate), researchers can better understand the structure-activity relationships that govern zinc's bioavailability. plos.orgnih.gov

Data Tables

Physicochemical Properties of zinc;(2S)-5-oxopyrrolidine-2-carboxylate

| Property | Value | Source |

| IUPAC Name | zinc;(2S)-5-oxopyrrolidine-2-carboxylate | nih.gov |

| Synonyms | Zinc Pidolate, Zinc PCA, Zinc L-Pyroglutamate | nih.gov |

| CAS Number | 15454-75-8 | nih.gov |

| Molecular Formula | C₁₀H₁₂N₂O₆Zn | nih.gov |

| Molecular Weight | 321.6 g/mol | nih.gov |

| Monoisotopic Mass | 319.998678 Da | nih.gov |

| Structure | A central zinc ion (Zn²⁺) coordinated with two (2S)-5-oxopyrrolidine-2-carboxylate ligands. | researchgate.netacs.org |

Summary of Key Biological Roles of Zinc

| Biological Process | Specific Function(s) | Source(s) |

| Enzymatic Catalysis | Acts as a catalytic cofactor for over 300 enzymes involved in metabolism. | wikipedia.orgresearchgate.net |

| Protein Structure | Stabilizes the structure of numerous proteins, including transcription factors ("zinc fingers"). | wikipedia.orgresearchgate.net |

| Gene Regulation | Modulates the binding of transcription factors to DNA, controlling gene expression. | wikipedia.orgnumberanalytics.com |

| Immune Response | Essential for the development, function, and signaling of immune cells. | nih.govmedlineplus.govyoutube.com |

| Cellular Signaling | Functions as an intracellular second messenger, activating signaling pathways. | wikipedia.orgnih.govbohrium.com |

| Growth & Development | Required for cell division, protein synthesis, and DNA synthesis. | numberanalytics.commedlineplus.gov |

| Nervous System | Modulates neuronal excitability and synaptic plasticity. | wikipedia.org |

Eigenschaften

IUPAC Name |

zinc;5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVLYQRCCIEOPF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68107-75-5, 15454-75-8 | |

| Record name | (T-4)-Bis(5-oxoprolinato-κN1,κO2)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68107-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc PCA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15454-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5-oxo-L-prolinato-N1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Characterization of Zinc; 2s 5 Oxopyrrolidine 2 Carboxylate

Chelation Biochemistry of (2S)-5-oxopyrrolidine-2-carboxylate with Zinc(II)

The interaction between (2S)-5-oxopyrrolidine-2-carboxylate (pidolate) and zinc(II) in aqueous solution is governed by the principles of coordination chemistry, where the pidolate anion acts as a ligand, donating electron pairs to the zinc cation to form a chelate complex.

(2S)-5-oxopyrrolidine-2-carboxylate is a cyclic amino acid derivative. The pidolate anion possesses two potential donor sites for coordination with a metal ion: the carboxylate oxygen atoms and the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. This allows for various coordination modes, including monodentate and bidentate chelation. In the context of zinc(II) complexes, the pidolate ligand typically engages in bidentate coordination, utilizing one of the carboxylate oxygens and the nitrogen atom to form a stable five-membered ring with the zinc ion. This chelation is a common feature in the interaction of zinc with amino acids.

The zinc(II) ion, with its d¹⁰ electron configuration, is flexible in its coordination geometry, commonly forming tetrahedral, square pyramidal, and octahedral complexes. This adaptability allows it to accommodate the steric and electronic requirements of the pidolate ligand and any other coordinating species, such as water molecules.

The chelate effect plays a significant role in the stability of the zinc pidolate complex. By forming a ring structure, the bidentate pidolate ligand creates a more thermodynamically stable complex compared to coordination with two separate monodentate ligands. The stability of zinc complexes with various amino acids has been studied, and it is generally observed that the formation of five-membered chelate rings, as would be the case with pidolate, contributes to enhanced stability. For instance, studies on zinc complexes with other amino acids like glycine and glutamine have reported stability constants (log β) ranging from approximately 1.91 to 11.50, depending on the specific complex and conditions. sapub.org It is reasonable to infer that zinc pidolate would exhibit comparable stability due to its similar chelating structure. The complexation of zinc with amino acids can reduce the polarity of the metal ion, potentially enhancing its biological availability.

Below is an interactive data table providing a comparative overview of the stability constants for various zinc-amino acid complexes, which can offer context for the anticipated stability of zinc pidolate.

| Ligand | Log β₁ | Log β₂ | Conditions |

| Glycine | 4.75 | 8.85 | 25 °C, 0.1 M KNO₃ |

| α-Alanine | 4.55 | 8.45 | 25 °C, 0.1 M KNO₃ |

| L-Leucine | 4.30 | 8.00 | 25 °C, 0.1 M KNO₃ |

| L-Valine | 4.35 | 8.10 | 25 °C, 0.1 M KNO₃ |

| L-Asparagine | 4.20 | 7.80 | 25 °C, 0.1 M KNO₃ |

| L-Glutamine | 4.15 | 7.70 | 25 °C, 0.1 M KNO₃ |

Note: The data in this table is for general comparison of zinc-amino acid complexes and does not represent experimentally determined values for zinc pidolate.

Solid-State Structural Elucidation of Zinc Pidolate Complexes

The solid-state structure of zinc pidolate has been investigated through X-ray diffraction techniques, revealing a rich diversity of crystalline forms depending on chirality, hydration state, and polymerization.

Crystallographic studies have been conducted on both the enantiomerically pure L-pidolate complex (zinc;(2S)-5-oxopyrrolidine-2-carboxylate) and the racemic DL-pidolate complex. These studies have elucidated the distinct packing arrangements and symmetries adopted by the chiral and racemic forms in the solid state. The enantiomeric form, as expected, crystallizes in a chiral space group, while the racemic form can crystallize in a centrosymmetric space group.

Both hydrated and anhydrous forms of zinc pidolate have been characterized. The hydrated forms, specifically the diaqua complexes of both L- and DL-pidolate, have been identified. Upon heating to around 407 K, these diaqua complexes undergo dehydration, leading to the formation of amorphous anhydrous complexes. sapub.org Interestingly, only the amorphous anhydrous Zn(II) L-pidolate was found to recrystallize upon further heating into a crystalline anhydrous phase. sapub.org

The rehydration process of these anhydrous forms at room temperature under saturated water vapor has also been studied. The amorphous and crystalline anhydrous complexes exhibit different rehydration mechanisms, though they both ultimately revert to the crystalline diaqua complexes. sapub.org

The crystalline anhydrous form of Zn(II) L-pidolate exhibits a three-dimensional polymeric network structure. sapub.org In this architecture, the zinc atoms and L-pidolate ligands alternate to build the extended framework.

The coordination geometry of the zinc atom in the anhydrous L-pidolate complex is a distorted (4 + 2) octahedron. sapub.org There are four shorter Zn-O bond distances of approximately 2 Å, which form a distorted tetrahedron. sapub.org Additionally, there are two longer Zn-O distances of 2.53 and 2.69 Å. sapub.org Each zinc atom is connected to four different L-pidolate ligands.

The following interactive data table summarizes the crystallographic data for the anhydrous Zn(II) L-pidolate complex.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.4202(5) |

| b (Å) | 12.8149(4) |

| c (Å) | 6.6909(2) |

| Z | 4 |

| Coordination Geometry | Distorted (4 + 2) Octahedral |

| Short Zn-O distances (Å) | ~2.0 |

| Long Zn-O distances (Å) | 2.53, 2.69 |

Theoretical and Computational Investigations of Zinc-Pidolate Interactions

Theoretical and computational chemistry offers a powerful lens through which to examine the intricate interactions between zinc ions and the pidolate ligand at an atomic level. These in silico approaches provide insights that are often inaccessible through experimental techniques alone, elucidating the subtle energetic landscapes and dynamic behaviors that govern the coordination environment of zinc;(2S)-5-oxopyrrolidine-2-carboxylate.

High-Level Theoretical Calculations for Coordination Environments

High-level theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the geometry, stability, and electronic structure of zinc-pidolate complexes. While specific DFT studies exclusively on zinc pidolate are not extensively documented in publicly available literature, the principles can be derived from studies on structurally analogous zinc-amino acid and zinc-pyrrolidine complexes.

DFT calculations are used to determine optimized geometries, including crucial parameters like bond lengths and angles between the zinc ion and the coordinating atoms of the pidolate ligand. For instance, studies on various zinc-amino acid complexes have shown that DFT methods, such as B3LYP and M06, are effective in calculating these structural parameters with a high degree of accuracy when compared to experimental data from X-ray crystallography nih.gov. The choice of basis set, such as 6-311++G(d,p), has been demonstrated to be suitable for accurately determining the interatomic distances in such complexes nih.gov.

In the context of zinc pidolate, the pidolate anion typically coordinates to the zinc(II) ion through the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the pyrrolidine ring. Theoretical calculations can predict the most stable coordination modes. For a tetrahedral coordination environment, which is common for Zn(II), the pidolate ligand could act as a bidentate ligand, coordinating through both oxygen atoms of the carboxylate group, or as a monodentate ligand. DFT can elucidate the energetic favorability of these different binding modes.

Ab initio molecular dynamics (AIMD) simulations of aqueous Zn(II) ions provide further insight into the coordination environment. These simulations show that the Zn(II) ion in an aqueous solution is typically coordinated to six water molecules in an octahedral geometry mdpi.comnih.gov. The average Zn-O distance in these hydrated complexes has been calculated to be around 2.14 Å for the hexacoordinated species and varies for pentacoordinated structures mdpi.comnih.gov. These values provide a baseline for understanding the expected Zn-O bond lengths in zinc pidolate. A theoretical investigation of a zinc pyrrolidine complex, a related structure, has also been conducted using DFT to elucidate reaction mechanisms, demonstrating the utility of this approach in understanding the behavior of such compounds rsc.org.

The following interactive data table summarizes typical coordination parameters for Zn(II) complexes derived from theoretical calculations on related systems.

| Parameter | Typical Calculated Value | Method |

| Zn-O Bond Length (Å) | 2.04 - 2.14 | AIMD |

| Coordination Number | 5 or 6 | AIMD |

| Preferred Geometry | Trigonal Bipyramidal / Octahedral | AIMD |

This data is based on ab initio molecular dynamics simulations of aqueous Zn(II) and may vary for the specific zinc pidolate complex.

Modeling of Carboxylate-Shift Mechanisms and Ligand Exchange Dynamics

The interaction between the carboxylate group of the pidolate ligand and the zinc ion is not static. Computational models are crucial for understanding dynamic processes such as the "carboxylate-shift" and ligand exchange. The carboxylate-shift mechanism involves a change in the coordination mode of the carboxylate group, for example, from a monodentate (binding through one oxygen atom) to a bidentate (binding through both oxygen atoms) fashion.

This shift is a key feature in the function of many zinc-containing enzymes and is relevant to the behavior of zinc pidolate in solution. Theoretical studies have shown that the energy barrier for the interconversion between monodentate and bidentate coordination can be small, indicating a flexible and dynamic coordination environment.

The dynamics of these processes are influenced by several factors, including the solvent environment and the presence of other coordinating species. Computational models can systematically investigate these influences to provide a comprehensive picture of the behavior of zinc pidolate in a biological context.

Synthetic Methodologies and Advanced Chemical Derivatization of Zinc Pidolate

Established Preparative Routes for Zinc;(2S)-5-oxopyrrolidine-2-carboxylate

The synthesis of zinc pidolate is primarily achieved through the reaction of L-pyrrolidone carboxylic acid (L-pidolic acid) with a suitable zinc source. Several methods have been patented and are utilized in industrial production. The core of these syntheses involves a straightforward acid-base or salt metathesis reaction.

One of the principal methods involves the reaction of L-pidolic acid with zinc carbonate or basic zinc carbonate. In this process, L-glutamic acid is first converted to L-pidolic acid through thermal dehydration and cyclization. The resulting L-pidolic acid is then reacted with zinc carbonate or basic zinc carbonate in an aqueous medium. The reaction temperature can range from 0 to 100°C, and this method can achieve a yield of up to 75%. thieme-connect.com A key advantage of this route is that the L-pidolic acid is not prone to racemization under these conditions, ensuring the stereochemical integrity of the final product. thieme-connect.com

Another widely employed method is the reaction of L-pidolic acid with zinc oxide. This reaction is typically carried out in an aqueous solution. For instance, L-pidolic acid is dissolved in water, and zinc oxide is slowly added at an elevated temperature, often between 80-85°C. nih.gov The reaction mixture is stirred for several hours to ensure complete reaction. After completion, the solution is typically treated with activated carbon for decolorization and then concentrated to yield the solid L-pyrrolidonecarboxylic acid zinc salt. nih.gov This method is noted for its high yield, often exceeding 90%, and its environmentally friendly nature, as it avoids the use of organic solvents. nih.gov

A third approach involves the reaction of a salt of pyrrolidone carboxylic acid with a zinc salt in an aqueous medium. For example, a pyrrolidone carboxylic acid salt solution can be treated with a zinc salt, leading to the precipitation of zinc pidolate dihydrate crystals. The pH of the reaction medium is a critical parameter and is typically controlled within the range of 2.8 to 4.2 to facilitate the isolation of the desired product. thieme-connect.com Zinc salts such as zinc chloride and zinc sulfate (B86663) are commonly used in this process. thieme-connect.com

The table below provides a summary of these established preparative routes.

| Reactants | Reaction Conditions | Key Features | Reported Yield |

|---|---|---|---|

| L-pidolic acid and Zinc Carbonate/Basic Zinc Carbonate | Aqueous medium, 0-100°C | Low risk of racemization, suitable for industrial production. thieme-connect.com | Up to 75% thieme-connect.com |

| L-pidolic acid and Zinc Oxide | Aqueous medium, elevated temperature (e.g., 80-85°C) nih.gov | High yield, environmentally friendly (no organic solvents). nih.gov | >90% nih.gov |

| Pyrrolidone carboxylic acid salt and Zinc Salt (e.g., ZnCl2, ZnSO4) | Aqueous medium, controlled pH (2.8-4.2) thieme-connect.com | Allows for precipitation of the dihydrate form. thieme-connect.com | Not specified |

Exploration of Functionalization Strategies for the Pidolate Moiety in Zinc Complexes

While the synthesis of the parent zinc pidolate is well-established, research into the functionalization of the pidolate moiety to create novel zinc complexes is an emerging area. Direct functionalization of the pidolate ligand once it is coordinated to the zinc ion is challenging. Therefore, the primary strategy involves the synthesis of derivatized pyroglutamic acid, which can then be used as a ligand to form new zinc complexes.

A variety of synthetic methods have been developed to produce functionalized pyroglutamic acid derivatives. These methods open the door to creating a diverse library of ligands for new zinc complexes with potentially tailored properties. For instance, the Ugi four-component condensation reaction has been employed to synthesize a range of pyroglutamic acid derivatives. This one-pot reaction allows for the introduction of various substituents onto the pyroglutamic acid scaffold, offering a high degree of molecular diversity.

Another approach to functionalized pyroglutamic acids is through the double Michael reaction of amide-tethered diacids with alkynones. This method, catalyzed by a combination of potassium tert-butoxide and a metal salt, yields highly functionalized pyroglutamic acid derivatives with good diastereoselectivity. nih.gov The metal salt plays a crucial role in controlling the stereochemical outcome of the reaction. nih.gov

Furthermore, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, showcasing the potential to introduce aromatic and heterocyclic moieties to the pyroglutamic acid structure. These derivatives have been synthesized through multi-step reaction sequences and have been characterized for their antioxidant activity. nih.gov

The table below summarizes some of the reported methods for the synthesis of functionalized pyroglutamic acid derivatives, which are precursors for novel zinc complexes.

| Synthetic Method | Key Features | Potential Functional Groups |

|---|---|---|

| Ugi Four-Component Condensation Reaction | One-pot synthesis, high molecular diversity. | Various alkyl and aryl groups. |

| Double Michael Reaction | Good diastereoselectivity, use of metal salt catalyst. nih.gov | Highly functionalized structures. nih.gov |

| Multi-step Synthesis from Itaconic Acid | Allows for the introduction of specific functional groups. nih.gov | Aromatic and heterocyclic moieties. nih.gov |

Development of Novel Analogues and Related Zinc-Carboxylate Coordination Compounds

The development of novel analogues of zinc pidolate and related zinc-carboxylate coordination compounds is an active area of research, driven by the quest for new materials with unique structural features and functional properties. While direct analogues with modified pidolate moieties are still emerging, significant progress has been made in the synthesis and characterization of other zinc-amino acid and zinc-carboxylate complexes.

Researchers have successfully synthesized and characterized a series of zinc(II) complexes with various proteinogenic amino acids, such as L-glutamic acid, glycine, L-histidine, L-proline, L-methionine, and L-tryptophan. nih.gov These complexes, with the general formula [Zn(AA)₂], are prepared through methods designed to avoid the presence of counter-ions like chloride or sulfate, which can be beneficial for dermatological applications. nih.gov The synthesis often involves the reaction of the amino acid with zinc hydroxide (B78521). nih.gov

In the broader field of coordination chemistry, numerous novel zinc(II) coordination polymers have been constructed using a variety of carboxylate ligands. These materials often exhibit interesting properties such as photoluminescence and catalytic activity. For example, zinc(II) coordination polymers have been synthesized using dicarboxylic acids like 1,4-benzenedicarboxylic acid and itaconic acid. mdpi.com By carefully selecting the organic ligands and reaction conditions, chemists can control the dimensionality and topology of the resulting coordination polymers.

Furthermore, the introduction of ancillary ligands, such as N-donor ligands, in combination with carboxylates has led to the formation of mixed-ligand zinc(II) coordination polymers with diverse structures and properties. For instance, the use of 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene along with dicarboxylic acids has resulted in three-dimensional coordination polymers with fluorescent properties. tandfonline.com

The following table presents examples of novel zinc-carboxylate and related coordination compounds.

| Compound Type | Ligands | Key Structural/Functional Features |

|---|---|---|

| Zinc-Amino Acid Complexes | L-Glutamic acid, Glycine, L-Histidine, L-Proline, L-Methionine, L-Tryptophan nih.gov | Counter-ion free, potential for dermatological applications. nih.gov |

| Zinc-Carboxylate Coordination Polymers | 1,4-Benzenedicarboxylic acid, Itaconic acid mdpi.com | Can exhibit photoluminescence and catalytic properties. mdpi.com |

| Mixed-Ligand Zinc Coordination Polymers | Dicarboxylic acids and N-donor ligands (e.g., 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene) tandfonline.com | Formation of 3D structures with fluorescent properties. tandfonline.com |

Molecular and Cellular Mechanisms of Action of Zinc; 2s 5 Oxopyrrolidine 2 Carboxylate

Interactions with Enzyme Systems and Metalloproteins

The zinc ion released from Zinc PCA is a critical component in the function and regulation of numerous enzymes and proteins, particularly those integral to skin health and homeostasis.

Zinc is an essential cofactor for over 300 enzymes, where it plays either a catalytic or structural role. frontiersin.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen. researchgate.net The catalytic activity of MMPs is dependent on a zinc ion in their active site. researchgate.net While essential for their function, zinc levels can also modulate their expression. Research on human dermal fibroblasts has shown that Zinc PCA can suppress the UVA-induced production of Matrix Metalloproteinase-1 (MMP-1), an enzyme implicated in collagen degradation during photoaging. prezi.com

Carbonic Anhydrase: This family of metalloenzymes contains a zinc ion in the active site, which is crucial for catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.orgnih.govnih.gov This function is vital for processes such as acid-base balance. prezi.comwikipedia.org The zinc ion acts as a Lewis acid, facilitating the deprotonation of a water molecule to generate the nucleophilic hydroxide (B78521) ion required for the reaction. nih.gov Zinc deficiency can lead to reduced carbonic anhydrase activity. frontiersin.org

Superoxide Dismutase (SOD): Copper/zinc superoxide dismutase (Cu/Zn-SOD or SOD1) is a key antioxidant enzyme that protects cells from damage by superoxide radicals. Zinc plays a vital structural role in this enzyme, contributing to its stability and catalytic function. nih.gov

| Enzyme | Function of Zinc | Biological Role of Enzyme |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | Catalytic | Degradation of extracellular matrix (e.g., collagen). researchgate.net |

| Carbonic Anhydrase | Catalytic | CO2 hydration and acid-base balance. prezi.comwikipedia.org |

| Superoxide Dismutase (Cu/Zn-SOD) | Structural | Antioxidant defense against superoxide radicals. nih.gov |

Zinc PCA is recognized for its ability to directly inhibit the activity of specific enzymes involved in skin surface lipid production.

5-α Reductase: This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT), which stimulates sebaceous gland activity. Zinc PCA is an established inhibitor of 5-α reductase. yrchemspec.comdermafactors.comci.guide By blocking this enzyme, Zinc PCA helps to regulate and reduce the production of sebum, making it a key ingredient for oily and acne-prone skin types. yrchemspec.comhannahsivak.comhiperskin.com

Lipolytic Enzymes: Zinc PCA has been reported to reduce the activity of lipolytic enzymes. specialchem.com Certain bacteria on the skin, such as Cutibacterium acnes, produce lipases that break down sebum triglycerides into free fatty acids, which can be pro-inflammatory and contribute to acne. yrchemspec.com The inhibitory effect of Zinc PCA on these enzymes helps to reduce inflammation. yrchemspec.com

Zinc ions can inhibit certain enzymes by binding to their active sites, often competing with the enzyme's natural substrate or other necessary ions. The affinity of zinc for these inhibitory sites can be very high, with dissociation constants (Ki) in the picomolar to nanomolar range, which is physiologically significant. nih.gov These active sites often contain a combination of glutamate (B1630785), aspartate, histidine, and cysteine residues, which are effective zinc-binding ligands. nih.gov For example, studies on the hyperplastic human prostate gland demonstrated that higher concentrations of zinc inhibit the 5-α reduction of testosterone through a non-competitive inhibition of the binding of testosterone to the enzyme. nih.gov This indicates that zinc can bind to a site on the enzyme that is distinct from the testosterone binding site, yet still reduces its catalytic activity.

Regulation of Intracellular Signaling Pathways

Beyond direct enzyme interaction, Zinc PCA modulates complex intracellular signaling networks that control inflammation, cell growth, and stress responses. The L-PCA component acts as a signaling molecule itself, stimulating epidermal differentiation and enhancing skin barrier function. indermal.com

Intracellular zinc levels are tightly controlled, and transient fluctuations in free zinc ions, often called "zinc signals," act as second messengers, similar to calcium. nih.govresearchgate.net

Zinc Signaling Cascades: Zinc PCA delivers zinc ions into the cell, influencing these signaling cascades. The homeostasis of intracellular zinc is maintained by a network of transporters (ZIP and ZnT families) and zinc-binding proteins like metallothionein (B12644479). nih.gov By modulating intracellular zinc concentration, Zinc PCA can influence pathways that control cell proliferation and apoptosis. nih.govresearchgate.net

Interplay with Calcium (Ca2+): There is significant crosstalk between zinc and calcium signaling. mdpi.com Zinc ions can be transported through certain calcium channels and can also interact with and modulate the function of various calcium-binding proteins. mdpi.com In some cellular contexts, zinc and calcium can have synergistic or antagonistic effects on mitochondrial function, highlighting a complex interplay between these two signaling ions. nih.gov

Interplay with Redox and Phosphorylation Signaling: Zinc and redox signaling are intricately linked, often through the interaction of both with protein thiol groups on cysteine residues. nih.govresearchgate.netbohrium.com Oxidative stress can cause the release of zinc from zinc-binding proteins like metallothionein, translating a redox signal into a zinc signal. nih.govresearchgate.net Conversely, zinc binding can protect these thiol groups from irreversible oxidation. nih.govresearchgate.net A key target for this interplay is the family of protein tyrosine phosphatases (PTPs), which are critical in phosphorylation signaling. Both oxidation and zinc binding can inhibit PTP activity, thereby enhancing phosphorylation-dependent signaling pathways. nih.govresearchgate.net

By influencing upstream signaling kinases and phosphatases, Zinc PCA can alter the activity of key transcription factors that regulate gene expression related to inflammation and tissue remodeling.

Activator protein-1 (AP-1): The AP-1 transcription factor is a dimer composed of proteins from the Fos and Jun families and plays a role in cellular responses to stress, including UV radiation. ane.plnih.gov In the context of skin, UVA radiation activates AP-1, which in turn increases the expression of MMP-1, leading to collagen degradation. prezi.com A study using cultured normal human dermal fibroblasts found that Zinc PCA suppressed this UVA-induced activation of AP-1. prezi.com However, the effect of zinc on AP-1 can be context-dependent, as other studies have shown that zinc supplementation can augment AP-1 activity in prostate cancer cells. nih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, immunity, and cell survival. nih.govmdpi.commdpi.com In its inactive state, it is held in the cytoplasm, and upon stimulation by various signals (e.g., inflammatory cytokines), it moves to the nucleus to activate target genes. nih.gov Multiple studies have demonstrated that zinc exerts an inhibitory effect on the NF-κB signaling pathway. nih.govnih.govresearchgate.netresearchgate.net This inhibition is a primary mechanism behind the anti-inflammatory properties of zinc, as it reduces the expression of pro-inflammatory genes like cytokines and adhesion molecules. nih.gov

| Transcription Factor | Observed Effect of Zinc/Zinc PCA | Cell/Tissue Context | Downstream Consequence |

|---|---|---|---|

| Activator protein-1 (AP-1) | Suppression | Human Dermal Fibroblasts (UVA-irradiated). prezi.com | Reduced MMP-1 production. prezi.com |

| Activator protein-1 (AP-1) | Augmentation | Prostate Cancer Cells. nih.gov | Increased expression of certain AP-1 target genes. nih.gov |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | Prostate Cancer Cells, Immune Cells. nih.govresearchgate.netresearchgate.net | Reduced expression of pro-inflammatory and pro-angiogenic molecules (e.g., VEGF, IL-6, IL-8). nih.gov |

Impact on Specific Cellular Signaling Networks (e.g., T-cell Receptor Signaling, IL-1R, IL-2R)

The zinc ion is a critical modulator of intracellular signaling cascades, particularly within immune cells. Its influence stems from its roles as a structural component of enzymes and transcription factors and as a second messenger that can transiently fluctuate in concentration to transmit signals.

T-cell Receptor (TCR) Signaling: Zinc is integral to the initiation and regulation of T-cell activation following antigen presentation. nih.govnorthumbria.ac.ukresearchgate.net An influx of zinc into the T-cell cytoplasm occurs within a minute of T-cell receptor (TCR) engagement. portlandpress.comnih.gov This ionic signal is crucial for the proper formation of the TCR activation complex. portlandpress.com Specifically, zinc facilitates the binding of the Src-family kinase Lck to the CD4 or CD8 coreceptors, stabilizing the signaling complex required for the phosphorylation of downstream targets like ZAP-70 and CD3ζ. nih.govportlandpress.comresearchgate.net The increase in cytoplasmic zinc can inhibit the recruitment of the phosphatase SHP-1 to the activation complex, which enhances the phosphorylation of ZAP-70 and sustains the necessary calcium influx for T-cell activation. portlandpress.comnih.gov Consequently, zinc signaling lowers the threshold for TCR activation, allowing T-cells to respond to even suboptimal stimuli. portlandpress.comnih.gov

Interleukin-1 Receptor (IL-1R) Signaling: The signaling pathway initiated by the pro-inflammatory cytokine Interleukin-1 (IL-1) is significantly influenced by zinc concentrations. mdpi.com High concentrations of zinc have been shown to directly inhibit IL-1-dependent T-cell stimulation. nih.gov This inhibitory effect is mediated through the specific inhibition of the IL-1 receptor-associated kinase (IRAK), a key component in the IL-1R signaling cascade. researchgate.netnih.gov By inhibiting IRAK, zinc prevents subsequent downstream events, including the activation of the transcription factor NF-κB. nih.gov Conversely, zinc deficiency is associated with increased production of pro-inflammatory cytokines like IL-1β. researchgate.net Zinc depletion in macrophages can activate the NLRP3 inflammasome, a multi-protein complex responsible for processing pro-IL-1β into its active, secreted form. mdpi.comresearchgate.net

Interleukin-2 Receptor (IL-2R) Signaling: Zinc is essential for the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, and for the signaling cascade that follows its binding to the IL-2 receptor (IL-2R). nih.govcambridge.org Studies have shown that zinc deficiency leads to decreased gene expression of both IL-2 and its receptor (IL-2Rα and IL-2Rβ). nih.gov This effect occurs at the transcriptional level and is partly due to the reduced activity of the zinc-dependent transcription factor NF-κB. nih.gov Following IL-2R activation, zinc is released from intracellular stores like lysosomes into the cytosol. nih.gov This zinc signal is essential for activating the ERK1/2 and PI3K/Akt pathways downstream of the IL-2R, which are crucial for cell cycle progression and proliferation. researchgate.netnih.govfrontierspartnerships.org However, the JAK-STAT5 pathway, another branch of IL-2R signaling, appears to be independent of this zinc release. nih.govfrontierspartnerships.org

| Signaling Pathway | Role of Zinc | Key Molecules Affected | Outcome of Zinc Modulation |

| T-cell Receptor (TCR) | Co-factor and Second Messenger | Lck, CD4/CD8, SHP-1, ZAP-70 | Enhances T-cell activation and lowers activation threshold nih.govportlandpress.comnih.gov |

| IL-1 Receptor (IL-1R) | Inhibitor | IRAK, NF-κB, NLRP3 Inflammasome | High zinc inhibits signaling; zinc deficiency promotes IL-1β production nih.govmdpi.com |

| IL-2 Receptor (IL-2R) | Essential for ligand/receptor expression and signaling | IL-2, IL-2R, NF-κB, ERK, PI3K/Akt | Promotes T-cell proliferation and IL-2-mediated activation researchgate.netnih.govnih.gov |

Modulation of Gene Expression and Transcriptional Processes

Once inside the cell, zinc ions released from zinc pidolate can profoundly alter gene expression through both transcriptional and post-transcriptional mechanisms.

Mechanisms of Zinc-Induced Transcriptional Regulation (e.g., MTF1-mediated pathways)

The primary sensor of intracellular zinc levels in mammalian cells is the Metal-responsive element-binding Transcription Factor 1 (MTF-1). nih.govnorthumbria.ac.ukportlandpress.comnih.govfrontierspartnerships.org MTF-1 is a zinc-dependent transcription factor that shuttles between the cytoplasm and the nucleus. researchgate.netnih.gov Under basal zinc conditions, MTF-1 is predominantly cytoplasmic. However, an increase in intracellular zinc concentration promotes its translocation into the nucleus. researchgate.net

Inside the nucleus, zinc enables the six zinc-finger domains of MTF-1 to adopt the correct conformation for binding to specific DNA sequences known as Metal Response Elements (MREs), which are located in the promoter regions of its target genes. cambridge.orgvumc.org This binding initiates the transcription of a suite of genes involved in zinc homeostasis and protection against metal toxicity and oxidative stress. nih.govfrontierspartnerships.org

Key target genes of the MTF-1 pathway include:

Metallothioneins (MTs): These are small, cysteine-rich proteins that bind and sequester excess zinc and other heavy metals, thus buffering the intracellular environment. nih.govfrontierspartnerships.orgvumc.org MTF-1 activation leads to robust upregulation of MT-I and MT-II gene expression. vumc.org

Zinc Transporter 1 (ZnT1, encoded by SLC30A1): This protein is located on the plasma membrane and is responsible for effluxing excess zinc out of the cell. vumc.orgnih.gov By upregulating SLC30A1 transcription, MTF-1 establishes a negative feedback loop to restore zinc homeostasis. nih.gov

The MTF-1 pathway is a central hub for zinc-induced transcriptional upregulation, ensuring that cells can adapt to and manage fluctuations in zinc availability. nih.govportlandpress.com While MTF-1 is the most extensively studied mechanism, other zinc-sensitive transcription factors and pathways likely exist to account for genes that are downregulated in response to increased zinc. nih.govnorthumbria.ac.ukportlandpress.com

Effects on mRNA Stability and Post-Transcriptional Regulation

Beyond initiating transcription, zinc also influences gene expression at the post-transcriptional level, primarily by modulating the stability of messenger RNA (mRNA) transcripts. nih.govportlandpress.com This regulation allows for more rapid control over the levels of specific proteins.

Mechanisms of zinc's effect on mRNA stability include:

Stabilization of Transcripts: Increased zinc availability has been shown to stabilize the mRNA of certain genes. For instance, the transcript for the zinc transporter ZnT5 (SLC30A5) is stabilized by higher zinc levels, representing a mechanism to fine-tune zinc homeostasis. nih.govnorthumbria.ac.ukportlandpress.com

Destabilization of Transcripts: Zinc can also promote the degradation of labile mRNAs, particularly those encoding inflammatory cytokines and immediate-early genes like c-fos. nih.gov This process often involves CCCH-type zinc-finger proteins, which act as RNA-binding proteins. nih.govnih.gov A key example is Tristetraprolin (TTP), which binds to Adenylate-uridylate-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, marking them for rapid decay. nih.gov

Regulation of A20: Zinc upregulates the expression of A20 (also known as TNFAIP3), a zinc-finger protein that is a critical negative regulator of inflammation. researchgate.netnih.govnih.gov A20 functions as a ubiquitin-editing enzyme that inhibits the NF-κB signaling pathway. researchgate.netrupress.org By inducing A20 expression, zinc helps to terminate inflammatory responses, in part by affecting the signaling cascades that would otherwise lead to the transcription and stabilization of pro-inflammatory cytokine mRNAs. researchgate.netnih.gov

These post-transcriptional actions demonstrate that zinc's regulatory role is multifaceted, allowing for precise control over the timing and magnitude of gene expression in response to cellular needs and environmental stimuli.

Differential Gene Expression Profiling in Response to Zinc Pidolate

Studies examining the global changes in gene expression following treatment with zinc compounds reveal widespread effects across numerous cellular pathways. While broad transcriptomic analyses for zinc pidolate specifically are limited, studies on this compound in specific cell types and on general zinc supplementation provide significant insights.

A study on normal human dermal fibroblasts treated with zinc L-pyrrolidone carboxylate (zinc pidolate) identified key changes related to skin aging. nih.gov The treatment suppressed the UVA-induced expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. nih.gov Simultaneously, it increased the mRNA expression of the sodium-dependent vitamin C transporter 2 (SVCT2), which is crucial for ascorbic acid uptake, leading to enhanced synthesis of type I collagen. nih.gov

Broader studies on zinc supplementation have identified hundreds of differentially expressed genes (DEGs). nih.govresearchgate.netnih.gov For example, transcriptomic analysis in zebrafish gills following zinc supplementation showed an initial upregulation of genes controlled by key transcription factors like MTF-1, Jun, and STAT1. nih.gov In neonatal sepsis, zinc supplementation led to the downregulation of the S100A8 gene and upregulation of the S100A9 and CD14 genes, which are involved in immune responses. nih.gov These large-scale analyses highlight that zinc supplementation can trigger significant reprogramming of gene expression related to metal homeostasis, immune regulation, development, and cellular stress responses. nih.govnih.gov

Table of Genes Differentially Regulated by Zinc L-pyrrolidone Carboxylate in Human Dermal Fibroblasts

| Gene/Protein | Regulation | Cellular Process | Functional Outcome |

| Matrix Metalloproteinase-1 (MMP-1) | Downregulated (suppressed UVA-induced activation) | Extracellular Matrix Degradation | Reduced collagen breakdown nih.gov |

| Ascorbic Acid Transporter (SVCT2) | Upregulated | Nutrient Transport | Enhanced ascorbic acid uptake nih.gov |

| Type I Collagen | Upregulated (synthesis enhanced) | Extracellular Matrix Synthesis | Increased collagen production nih.gov |

| Activator protein-1 (AP-1) | Downregulated (suppressed UVA-induced activation) | Signal Transduction, Transcription | Reduced transcription of target genes like MMP-1 nih.gov |

Cellular Homeostasis and Ion Transport Mechanisms

The physiological effects of zinc pidolate are fundamentally dependent on the cellular machinery that controls the uptake, distribution, and efflux of zinc ions. This tight regulation, known as zinc homeostasis, is maintained by two main families of zinc transporter proteins: the ZNT (or SLC30A) family and the ZIP (or SLC39A) family.

Role of Zinc Transporters (ZNTs and ZIPs) in Cellular Uptake and Efflux

The precise balance of intracellular zinc is critical, as both deficiency and excess can be toxic. Cells utilize ZNT and ZIP transporters, which work in opposing directions, to maintain zinc concentrations within a narrow, optimal range.

ZIP Transporters (SLC39A Family): The ZIP family consists of 14 members in humans (ZIP1-14). Their primary function is to increase the concentration of zinc in the cytoplasm. nih.gov They achieve this by transporting zinc from the extracellular space into the cell or from intracellular organelles (such as the Golgi apparatus and endoplasmic reticulum) into the cytosol. nih.gov The uptake of zinc from zinc pidolate into the cell is mediated by these ZIP transporters located on the plasma membrane. Different ZIP transporters are expressed in different tissues and can be regulated by various stimuli. For example, the influx of zinc into T-cells following TCR activation has been shown to be mediated by the ZIP6 transporter. portlandpress.com

ZNT Transporters (SLC30A Family): The ZNT family comprises 10 members in humans (ZNT1-10). These transporters function to decrease the concentration of zinc in the cytoplasm. nih.gov They do this by transporting zinc out of the cell across the plasma membrane or by sequestering zinc from the cytosol into intracellular compartments and vesicles. nih.gov

ZnT1 (SLC30A1): As mentioned previously, ZnT1 is a key transporter for zinc efflux and is a primary target of the MTF-1 transcription factor. When cytosolic zinc levels rise, MTF-1 induces ZnT1 expression to pump the excess zinc out of the cell. nih.gov

Other ZNTs: Other ZNT transporters are involved in loading zinc into specific organelles, which is crucial for the proper function of zinc-requiring enzymes (metalloenzymes) within those compartments.

The coordinated action of ZIP and ZNT transporters ensures that cells can rapidly respond to changes in zinc availability, such as after administration of zinc pidolate, thereby controlling the zinc-dependent signaling and transcriptional events described above.

Induction of Cytoprotective Mechanisms (e.g., Metallothioneins)

The cytoprotective effects of zinc, delivered by compounds such as zinc;(2S)-5-oxopyrrolidine-2-carboxylate, are significantly mediated through the induction of metallothioneins (MTs). MTs are a family of low-molecular-weight, cysteine-rich proteins that play a crucial role in metal homeostasis and detoxification of heavy metals, and protection against oxidative stress. The induction of MTs by zinc is a primary defense mechanism against cellular damage.

Research has demonstrated that zinc supplementation leads to a dose-dependent increase in the gene expression of MTs. amegroups.orgnih.gov Specifically, the transcription of MT1 and MT2 isoforms is upregulated in response to zinc. This process is regulated by the metal-regulatory transcription factor 1 (MTF1), which binds to metal response elements (MREs) in the promoter regions of MT genes, thereby initiating their transcription. mdpi.com

Studies have shown that different MT isoforms exhibit varied responses to zinc induction. For instance, in HeLa cells, zinc concentrations ranging from 20–200 µM increased the mRNA levels of MT1E, MT1G, MT1X, and MT2A in a concentration-dependent manner. mdpi.com However, the MT1A isoform showed significantly less upregulation under the same conditions, which is attributed to a lower binding affinity of MTF1 to the MRE sequence in the MT1A promoter. mdpi.com In malignant pleural mesothelioma (MPM) cell lines, zinc supplementation was also found to induce the gene expression of metallothionein IIA (MT2A). amegroups.orgnih.gov Furthermore, in animal models of psychological stress, zinc supplementation was shown to increase the expression of MTs and their corresponding mRNAs in the hippocampus, suggesting that zinc status is critical for the body's adaptability to stress. nih.gov

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Differential MT Isoform Induction | HeLa cells | Zinc (20-200 µM) increased MT1E, MT1G, MT1X, and MT2A mRNA levels in a concentration-dependent manner. MT1A was not significantly induced. | mdpi.com |

| MT Induction in Cancer Cells | Malignant Pleural Mesothelioma (MPM) cell lines | Zinc supplementation induces the gene expression of MT2A in a dose-dependent manner. | amegroups.orgnih.gov |

| MT Expression under Stress | Wistar rats (psychological stress model) | Zinc supplementation increased the induction of MTs and MT-1/MT-3 mRNA in the hippocampus, particularly in stressed subjects. | nih.gov |

Mechanistic Insights into Anti-inflammatory and Antioxidant Activities

The zinc ion released from zinc;(2S)-5-oxopyrrolidine-2-carboxylate exhibits potent anti-inflammatory and antioxidant activities through various molecular and cellular mechanisms. These effects are not mutually exclusive and often involve interconnected pathways that protect cells from oxidative damage and modulate immune responses.

Direct and Indirect Antioxidant Enzyme Modulation (e.g., Cu-Zn Superoxide Dismutase, Glutathione Peroxidase)

Zinc is an essential cofactor for the structure and function of several key antioxidant enzymes. One of the most critical is copper-zinc superoxide dismutase (Cu-Zn SOD or SOD1), a primary scavenger of superoxide radicals. nih.gov Zinc ions play a crucial structural role in stabilizing the SOD1 enzyme, and adequate zinc levels are necessary for its optimal activity. nih.govnih.gov Studies in overweight type 2 diabetes patients showed that zinc supplementation significantly increased both the gene expression and enzyme activity of SOD. nih.gov

Beyond its role in SOD, zinc also influences the glutathione-mediated antioxidant defense system. Glutathione peroxidase (GPx) is another vital enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. nih.gov Research indicates that zinc supplementation can modulate GPx activity, particularly under conditions of heavy metal-induced stress. In rats exposed to cadmium, zinc supplementation was able to prevent cadmium-induced decreases in GPx activity in the serum, liver, and kidney. nih.gov Furthermore, zinc supplementation in soybean plants under salt stress was found to upregulate the activities of several glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione S-transferase, which contributed to mitigating oxidative damage. mdpi.com Zinc's influence on these enzymes demonstrates its indirect role in bolstering the cellular antioxidant network. nih.govnih.gov

| Enzyme | Study Model | Observed Effect of Zinc Supplementation | Reference |

|---|---|---|---|

| Cu-Zn Superoxide Dismutase (SOD) | Overweight Type 2 Diabetes Patients | Increased both gene expression and enzyme activity of SOD. | nih.gov |

| Glutathione Peroxidase (GPx) | Rats exposed to Cadmium | Prevented the cadmium-induced decrease in GPx activity in serum, liver, and kidney. | nih.gov |

| Glutathione-dependent enzymes (GR, GPx, GST) | Soybean (Glycine max L.) under salt stress | Upregulated the activities of glutathione reductase (GR), glutathione peroxidase (GPx), and glutathione S-transferase (GST). | mdpi.com |

| SOD and GPx | Weaned piglets | Increased activities of splenic and hepatic Cu/Zn SOD and GPx compared to zinc-deficient groups. | koreascience.kr |

Pathways of Inflammatory Response Suppression (e.g., Cytokine Production)

Zinc plays a significant role in modulating inflammatory pathways, primarily through its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a central transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govplos.org

The mechanism of NF-κB inhibition by zinc involves the upregulation of A20, a zinc-finger protein that acts as a negative regulator of the NF-κB pathway. nih.govnih.gov By inducing A20, zinc interferes with key signaling components, leading to reduced NF-κB activation and a subsequent decrease in the production of pro-inflammatory cytokines. nih.gov For example, in lipopolysaccharide (LPS)-stimulated microglia cells, zinc was shown to reduce the expression of TNF-α and IL-6 by upregulating A20 and decreasing the phosphorylation of NF-κB pathway components. nih.gov

In human macrophage models, zinc has been shown to modulate the inflammatory profile by impacting cytokine production. plos.org While some studies show zinc can inhibit pro-inflammatory cytokine production, the context of the cellular environment is important. nih.govplos.org In human decidual endothelial cells, zinc oxide was able to reduce the mRNA expression of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 following stimulation with TNF-α, highlighting its anti-inflammatory potential at the cellular level. mdpi.com This regulatory function on cytokine production is a cornerstone of the anti-inflammatory activity of zinc. nih.gov

| Mechanism/Target | Model System | Effect of Zinc | Reference |

|---|---|---|---|

| NF-κB Signaling | General (Review) | Inhibits NF-κB activation, in part by inducing the zinc-finger protein A20. | nih.gov |

| Cytokine Production (TNF-α, IL-6) | BV2 microglia cells (LPS-stimulated) | Reduced expression of inflammatory cytokines; increased expression of A20. | nih.gov |

| Cytokine Production (IL-1β, IL-2, IL-6, TNF-α) | Human studies (Review) | Plasma cytokines exhibit a dose-dependent response to zinc supplementation. | nih.gov |

| Cytokine Production (IL-6, IL-8, MCP-1) | Human Decidual Endothelial Cells | Reduced mRNA expression of pro-inflammatory cytokines after TNF-α stimulation. | mdpi.com |

In Vitro and Ex Vivo Biological Studies of Zinc; 2s 5 Oxopyrrolidine 2 Carboxylate

Effects on Mammalian Cell Lines and Primary Cell Cultures

The cellular response to zinc is multifaceted, influencing fundamental processes such as proliferation, differentiation, and programmed cell death (apoptosis). These effects are highly dependent on the cell type and the concentration of available zinc ions.

Keratinocytes: Zinc is a key regulator of skin homeostasis. In vitro studies using human keratinocyte cell lines (HaCaT) show that zinc ions can modulate both proliferation and differentiation. Patents for cosmetic applications mention zinc pyrrolidone carboxylate as an ingredient that stimulates keratinocyte proliferation and differentiation. google.comgoogle.com One patent specifically notes that zinc pyrrolidone carboxylate can help control excessive keratinization. google.com General studies on other zinc salts show that concentrations from 0.001 to 0.1 µg/mL can increase keratinocyte proliferation. nih.govembopress.org Conversely, higher concentrations (10 and 25 µM) have been observed to decrease the number of viable cells. nih.govresearchgate.net Zinc also promotes keratinocyte differentiation by increasing the expression of key markers such as involucrin, filaggrin, and various cytokeratins (CK5, CK10, CK14). nih.govresearchgate.netresearchgate.net

Embryonic Cells: Zinc is critical for embryonic development. In vitro studies on murine embryonic stem cells (ESCs) reveal that zinc supplementation helps maintain their pluripotency and multilineage differentiation potential. bohrium.com It has been shown to sustain ESC self-renewal, acting as an alternative to complex growth factor cocktails. bohrium.com Conversely, zinc deficiency in culture models of peri-implantation mouse embryos leads to increased apoptosis and impaired development. google.com Zinc deficiency can also impair the proliferation of neuronal precursor cells and induce apoptosis through p53-mediated pathways. google.com

HL-60 Cells: In the context of myeloid cells like the human promyelocytic leukemia cell line (HL-60), zinc status is crucial for viability. Studies have shown that maintaining HL-60 cells in zinc-deficient conditions leads to a decrease in their proliferative capacity and induces cell death primarily through apoptosis. nih.govresearchgate.net This apoptotic process is characterized by classic morphological changes, including nuclear condensation and DNA fragmentation. nih.govresearchgate.net Other research has demonstrated that zinc oxide nanoparticles (ZnO NPs) exhibit preferential toxicity towards cancerous HL-60 cells compared to normal peripheral blood mononuclear cells. mums.ac.ir

Liver Cancer Cells: Zinc supplementation has been shown to influence the behavior of hepatocellular carcinoma (HCC) cell lines in vitro. walshmedicalmedia.com Studies report that zinc can significantly modulate proliferation and migration and induce apoptosis in a dose-dependent manner in four different HCC cell lines. walshmedicalmedia.com Similarly, investigations using zinc oxide nanoparticles on HepG2 liver cancer cells found a dose-dependent cytotoxic effect, leading to cell death. allinno.com

Table 1: Effects of Zinc Compounds on Cellular Proliferation, Differentiation, and Apoptosis

| Cell Type | Zinc Compound(s) | Key Findings | References |

|---|---|---|---|

| Keratinocytes | Zinc Pyrrolidone Carboxylate, ZnSO₄, Zn-Gluconate, Zn-Histidine | Stimulates proliferation and differentiation at lower concentrations; may reduce viability at higher concentrations. Increases expression of differentiation markers (involucrin, filaggrin, cytokeratins). | google.comgoogle.comgoogle.comnih.govembopress.orgnih.govresearchgate.netresearchgate.net |

| Embryonic Stem Cells | Zinc (general) | Maintains pluripotency and differentiation potential. Deficiency induces apoptosis and impairs development. | google.combohrium.com |

| HL-60 Cells | Zinc (general), ZnO Nanoparticles | Zinc deficiency decreases proliferation and induces apoptosis. ZnO NPs show selective toxicity. | nih.govresearchgate.netmums.ac.ir |

| Liver Cancer Cells (HCC) | Zinc (general), ZnO Nanoparticles | Modulates proliferation and migration; induces apoptosis in a dose-dependent manner. | walshmedicalmedia.comallinno.com |

Fibroblasts are the primary cells responsible for producing and remodeling the extracellular matrix (ECM), with collagen being a principal component. Zinc plays a significant role in these processes, which are vital for tissue integrity and wound healing.

A key study demonstrated that zinc L-pyrrolidone carboxylate specifically enhances collagen synthesis in in-vitro cultured human skin fibroblasts. researchgate.net The same study also found that this compound inhibits the production of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, which is often induced by UVA radiation. researchgate.netresearchgate.net This dual action—promoting synthesis while preventing degradation—highlights its potential in maintaining dermal structure.

Further supporting these findings, tissue scaffolds loaded with zinc-pyrrolidone carboxylate have been shown to promote cell adhesion and proliferation, which are essential prerequisites for effective tissue repair and ECM deposition. nih.gov General studies using other zinc salts have consistently shown a pro-proliferative effect on human fibroblasts. nih.govembopress.org In vivo studies that have been analyzed using ex vivo techniques also show that zinc administration leads to increased collagen accumulation in granulation tissue, suggesting a net positive effect on ECM formation, which may be due to a decreased rate of collagen breakdown. researchgate.net

Table 2: Effects of Zinc Compounds on Fibroblast Function and Collagen Synthesis

| Zinc Compound | Model System | Key Findings | References |

|---|---|---|---|

| Zinc L-pyrrolidone carboxylate | Human Skin Fibroblasts (in vitro) | Enhances collagen synthesis and inhibits UVA-induced MMP-1 production. | researchgate.netresearchgate.net |

| Zinc L-pyrrolidone carboxylate | Sponge Scaffold (in vitro) | Promotes cell adhesion and proliferation. | nih.gov |

| ZnSO₄, Zn-Gluconate, Zn-Histidine | Human Fibroblasts (in vitro) | Significantly increases cell proliferation. | nih.govembopress.org |

| Zinc (general) | Rat Granulation Tissue (in vivo/ex vivo) | Increases collagen accumulation, possibly by decreasing breakdown. | researchgate.net |

The integrity of epithelial barriers, such as the intestinal lining, is crucial for preventing the unregulated passage of external substances into the body. Zinc is essential for maintaining this barrier. In vitro models using the Caco-2 human intestinal epithelial cell line are widely used to study barrier function.

Studies have shown that zinc supplementation (using zinc sulfate) improves intestinal barrier function by increasing transepithelial electrical resistance (TEER), a key indicator of barrier integrity. mums.ac.irsemanticscholar.org This effect is associated with the enhanced expression and proper localization of tight junction proteins, such as zonula occludens-1 (ZO-1). mums.ac.irsemanticscholar.org The mechanism appears to involve the activation of the PI3K/AKT/mTOR signaling pathway, which is critical for cell differentiation and the expression of tight junction proteins. mums.ac.irsemanticscholar.org

Furthermore, research using the IEC-6 intestinal epithelial cell line demonstrated that physiological concentrations of zinc significantly enhance epithelial restitution—the initial process of wound healing where cells migrate to cover a defect—independent of transforming growth factor-beta (TGF-β). However, it is noteworthy that supraphysiological (excessively high) zinc concentrations can be detrimental, inducing apoptosis and compromising barrier integrity.

Organotypic and Tissue Culture Models for Specific Mechanistic Studies

To better mimic the complex, three-dimensional environment of living tissue, researchers use organotypic and advanced tissue culture models. These models provide more physiologically relevant insights into the mechanisms of action of compounds like zinc L-pidolate.

Commercially available 3D organotypic models of human oral mucosa, such as EpiOral™ and EpiGingival™, have been used to test the effects of zinc compounds. nih.govsemanticscholar.org For instance, these models, which consist of stratified epithelial layers cultured on microporous membranes, have been treated with formulations containing zinc chloride to evaluate tissue responses and the retention of zinc. semanticscholar.org

More advanced models for mechanistic studies include tissue-engineered scaffolds. A sponge scaffold loaded with zinc-pyrrolidone carboxylate was developed to simulate the extracellular matrix for wound healing applications. nih.govresearchgate.net This 3D model allows for the study of cell adhesion, proliferation, and the effects of the gradual release of Zn²⁺ ions on tissue regeneration. nih.gov Other models have utilized electrospun polycaprolactone (B3415563) (PCL) fibers combined with zinc to create scaffolds that enhance fibroblast differentiation and collagen deposition, providing a platform to study the specific mechanisms of ECM remodeling. google.com These sophisticated models are crucial for understanding how zinc contributes to complex biological processes like wound repair and tissue regeneration.

Ex Vivo Investigations of Biochemical and Cellular Responses

Ex vivo studies, which are conducted on tissues or cells taken directly from a living organism and studied in an external environment, provide a bridge between in vitro data and in vivo reality.

In ex vivo studies on mouse liver, zinc was found to protect the protein synthesis machinery from cadmium-induced damage. Subacute exposure to cadmium significantly diminished the acceptor activity of transfer RNA (tRNA), but co-exposure with zinc led to a full restoration of this activity, demonstrating a protective biochemical response.

Research on the rat retina has shown that zinc has a biphasic effect on taurine (B1682933) transport ex vivo, stimulating it at low concentrations while inhibiting it at high concentrations. walshmedicalmedia.com The use of an intracellular zinc chelator in these experiments further confirmed the direct role of intracellular zinc levels in modulating transporter activity. walshmedicalmedia.com

Ex vivo analyses of immune cells from human subjects have also revealed zinc's influence. For example, zinc supplementation can decrease the production of the pro-inflammatory cytokine IL-1β by immune cells following stimulation with lipopolysaccharide (LPS), indicating a direct modulatory effect on cellular inflammatory responses. nih.gov

Animal Model Research Exploring Zinc; 2s 5 Oxopyrrolidine 2 Carboxylate

Impact on Gut Microbiota Composition and Function

The administration of zinc compounds, including forms like zinc;(2S)-5-oxopyrrolidine-2-carboxylate, has been a subject of research in animal models to understand its influence on the complex ecosystem of the gut microbiota. Studies have demonstrated that dietary zinc is a significant factor in modulating the structure and function of the microbial community residing in the gastrointestinal tract. Both zinc deficiency and supplementation can lead to notable shifts in the gut microbiome.

Alterations in Microbial Diversity and Specific Bacterial Populations

Research in various animal models indicates that dietary zinc levels can significantly alter the diversity and composition of the gut microbiota. Zinc is an essential mediator of microbial community structure, and an imbalance, whether through deficiency or overdose, can result in dysbiosis.

In murine models, dietary zinc deficiency has been shown to decrease the abundance of Proteobacteria and Verrucomicrobia, while increasing the populations of Actinobacteria, Bacteroidetes, and Firmicutes. Conversely, long-term supplementation with high levels of zinc has been associated with a suppression of short-chain fatty acid-producing genera. Studies on weaned piglets have shown that high dietary inclusion of zinc oxide was associated with a significant increase in the abundance of Clostridium sensu stricto, Terrisporobacter, Dorea, and Prevotellaceae_NK3B31_group, and a decrease in the relative abundances of Methanobrevibacter, Treponema, and Megasphaera. animine.eu

The following table summarizes the observed changes in specific bacterial populations in different animal models in response to altered dietary zinc levels.

| Animal Model | Zinc Status | Increased Abundance | Decreased Abundance |

| Mice | Deficiency | Actinobacteria, Bacteroidetes, Firmicutes | Proteobacteria, Verrucomicrobia |

| Weaned Piglets | High Zinc Oxide | Clostridium sensu stricto, Terrisporobacter, Dorea | Methanobrevibacter, Treponema, Megasphaera animine.eu |

| Broilers | MHA-Zn Supplementation | Lactobacillus, Butyricoccus, Oscillospira | - |

Influence on Microbiota-Derived Metabolites

The metabolic output of the gut microbiota is crucial for host health, and zinc status has been shown to influence the production of key microbial metabolites, particularly short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are produced by the bacterial fermentation of dietary fibers and play a vital role in maintaining gut health and modulating the immune system. animal-reproduction.orgnih.gov

In a mouse model, a long-term low-zinc diet was found to suppress the production of valerate, a type of SCFA. nih.gov Furthermore, long-term zinc fortification, especially at high levels, suppressed the concentrations of various SCFAs. nih.gov This indicates that both deficiency and excess of zinc can negatively impact the metabolic activity of the gut microbiota.

Conversely, some studies suggest a positive correlation between certain bacterial groups and the production of microbial metabolites. For instance, in weaned piglets, a positive correlation was observed between the abundance of Christensenellaceae R7-group and amino acid metabolism, as well as the production of microbial metabolites. animine.eu Research in school-age children with zinc deficiency showed alterations in gut microbiome and its metabolites, which could lead to intestinal barrier impairment. nih.gov Specifically, levels of acetate and hexanoate were significantly decreased in the cecum of zinc-deficient mice. nih.gov

The table below outlines the influence of zinc status on specific microbiota-derived metabolites in animal models.

| Animal Model | Zinc Status | Effect on Metabolites |

| Mice | Long-term Low-Zinc | Suppression of valeriate production nih.gov |

| Mice | Long-term High-Zinc | Suppression of short-chain fatty acid concentrations nih.gov |

| Mice | Zinc Deficiency | Decreased levels of acetate and hexanoate in the cecum nih.gov |

Effects on Early Development and Cellular Parameters in Animal Embryos

The role of zinc in early embryonic development is a critical area of investigation, as this essential micronutrient is involved in numerous enzymatic and transcriptional activities vital for cell proliferation and differentiation.

Bovine Embryo Development and Inner Cell Mass Formation